molecular formula C16H19N3O3S B2355218 N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide CAS No. 439095-82-6

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide

Cat. No.: B2355218
CAS No.: 439095-82-6
M. Wt: 333.41
InChI Key: QZXQBBWBEQRFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is a synthetic chemical compound designed for research purposes. Its structure, incorporating a morpholino group linked to a pyridine core and a phenylmethanesulfonamide moiety, is of significant interest in medicinal chemistry and drug discovery. Compounds with morpholino and sulfonamide groups are frequently investigated for their potential biological activities, particularly in oncology . The morpholino ring is a common pharmacophore found in molecules that modulate key cellular signaling pathways , while the sulfonamide group is known to contribute to the inhibition of various enzymes and can impart favorable pharmacokinetic properties . Potential Mechanism of Action While the specific mechanism of action for this compound requires experimental confirmation, research on analogous molecules provides strong directional insights. Related morpholino-containing structures have been demonstrated to induce apoptosis (programmed cell death) in cancer cell lines, such as leukemia cells. This apoptotic activity is often associated with the disruption of mitochondrial function, including loss of mitochondrial membrane potential, though it may occur independently of reactive oxygen species (ROS) accumulation . Furthermore, such compounds can influence the expression of critical genes and microRNAs (miRNAs) involved in cell survival and death, such as causing the downregulation of oncogenic miR-21 . The sulfonamide group also suggests potential for inhibiting enzymes like carbonic anhydrase IX (CA IX), a target in the hypoxic tumor microenvironment . In parallel, biaryl-substituted aminopyrimidines bearing a morpholino group have been identified as potent and selective inhibitors of kinases like c-jun N-terminal kinase (JNK), which plays a role in neurodegenerative diseases and cellular stress responses . For Research Use Only This product is intended for research applications in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyridin-3-yl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-23(21,13-14-4-2-1-3-5-14)18-15-6-7-16(17-12-15)19-8-10-22-11-9-19/h1-7,12,18H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXQBBWBEQRFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A direct approach involves displosing a leaving group (e.g., chlorine) on a pyridine ring with morpholine. For example, 3-amino-6-chloropyridine reacts with morpholine under basic conditions:

Procedure

  • Combine 3-amino-6-chloropyridine (1.0 equiv), morpholine (2.0 equiv), and potassium carbonate (3.0 equiv) in dimethylformamide (DMF).
  • Heat at 110°C for 12–24 hours under nitrogen.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–78%.
Key Considerations :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Elevated temperatures overcome aromatic ring activation energy.

Alternative Route: Nitro Reduction

For substrates where direct substitution is challenging, a nitro intermediate may serve as a precursor:

Procedure

  • React 3-nitro-6-chloropyridine with morpholine (2.2 equiv) and triethylamine (3.0 equiv) in acetonitrile at 80°C.
  • Reduce the nitro group to amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol.

Yield : 70–85% after reduction.
Advantage : Avoids competing side reactions during direct SNAr of amino chloropyridines.

Synthesis of Phenylmethanesulfonyl Chloride

Chlorosulfonation of Toluene

Phenylmethanesulfonyl chloride is synthesized via a two-step process:

Step 1: Sulfonation

  • Add chlorosulfonic acid (3.0 equiv) dropwise to toluene at 0°C.
  • Warm to 25°C and stir for 4 hours.
  • Quench with ice water to isolate phenylmethanesulfonic acid.

Step 2: Chlorination

  • React phenylmethanesulfonic acid with thionyl chloride (2.5 equiv) in dichloromethane.
  • Reflux for 2 hours, then distill under reduced pressure.

Yield : 80–90%.
Safety Note : Thionyl chloride reacts violently with water; strict anhydrous conditions are required.

Sulfonylation of 6-Morpholino-3-pyridinamine

Standard Sulfonamide Coupling

Procedure

  • Dissolve 6-morpholino-3-pyridinamine (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) and cool to 0°C.
  • Add phenylmethanesulfonyl chloride (1.2 equiv) dropwise.
  • Stir at 25°C for 6 hours, then wash with 1M HCl and saturated NaHCO3.
  • Purify by recrystallization (ethanol/water).

Yield : 75–82%.
Purity : >98% (HPLC).

Optimization Strategies

  • Solvent Effects : Tetrahydrofuran (THF) increases reaction rate but may lower yield due to sulfonyl chloride hydrolysis.
  • Base Selection : Pyridine or 4-dimethylaminopyridine (DMAP) improves selectivity by scavenging HCl more efficiently.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%)
SNAr + Sulfonylation 3-Amino-6-chloropyridine Nucleophilic substitution 78 97
Nitro Reduction 3-Nitro-6-chloropyridine Catalytic hydrogenation 85 98
Direct Sulfonylation Commercial amine Sulfonyl chloride coupling 82 98

Trade-offs :

  • The nitro reduction route offers higher yields but requires additional hydrogenation equipment.
  • Direct sulfonylation from commercial amines simplifies the process but depends on precursor availability.

Analytical Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 8.21 (d, J = 2.8 Hz, 1H, pyridine-H2)
  • δ 7.45–7.30 (m, 5H, phenyl-H)
  • δ 6.89 (d, J = 8.8 Hz, 1H, pyridine-H5)
  • δ 3.75–3.70 (m, 4H, morpholine-OCH2)
  • δ 3.12 (s, 2H, SO2CH2)

IR (KBr) :

  • 1345 cm⁻¹ (asymmetric S=O stretch)
  • 1160 cm⁻¹ (symmetric S=O stretch)
  • 1240 cm⁻¹ (C-N stretch)

Mass Spec (ESI+) : m/z 333.41 [M+H]+.

Industrial-Scale Considerations

Cost Efficiency

  • Morpholine and toluene are low-cost precursors, making the SNAr route economically viable.
  • Palladium-catalyzed hydrogenation adds expense but improves yield in the nitro reduction pathway.

Environmental Impact

  • Chlorinated solvents (DCM) pose disposal challenges; switching to ethyl acetate or 2-methyltetrahydrofuran reduces environmental footprint.

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is characterized by its unique structure, which includes a morpholine ring and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Scientific Research Applications

The compound has a wide range of applications across different scientific domains:

  • Chemistry : It serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities.
  • Biology : Research has focused on its interactions with biological macromolecules, where it is investigated for its potential as an enzyme inhibitor.
  • Medicine : The compound is explored for therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry : It finds utility in developing specialty chemicals and materials.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, related compounds have demonstrated effectiveness against liver and breast cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against specific cancer types.

CompoundTarget Cancer TypeIC50 (nM)
1Liver Cancer72
2Breast Cancer50

Antimicrobial Activity

Research has also shown that derivatives of methanesulfonamide compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have been effective against various fungal strains.

CompoundTarget OrganismMIC (μg/mL)
2dCandida albicans1.23
2eCandida parapsilosis1.23

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibits specific protein kinases involved in cancer cell proliferation. The compound's ability to modulate kinase activity suggests its potential in treating proliferative diseases.
  • Antimicrobial Efficacy : In vitro experiments showed that derivatives of the compound exhibited potent activity against fungal infections, highlighting its potential as an alternative treatment option for resistant strains.
  • Therapeutic Development : Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic efficacy in clinical settings.

Mechanism of Action

The mechanism of action of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the morpholine and pyridine rings allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula (Theoretical) Key Substituents Predicted logP* Solubility (Theoretical)
This compound C₁₇H₂₀N₃O₃S Pyridine, morpholino, phenylsulfonamide 2.1 Moderate (polar groups)
Sch225336 C₂₄H₂₆N₂O₈S₂ Bis-sulfone, methoxy-phenyl 3.8 Low (lipophilic)
Compound 36 C₂₉H₃₈FeN₂O₃S Ferrocene, bicyclic framework 4.2 Low (hydrophobic core)

*logP values estimated via fragment-based methods.

Research Findings and Implications

  • Morpholino Advantage: The morpholino group in the target compound likely improves pharmacokinetics compared to dimethylamino (Compound 36) or nitroso (N-Nitrosomorpholine) analogs, balancing solubility and metabolic stability .
  • Sulfonamide Versatility : Methanesulfonamide serves as a flexible linker in receptor binding, as seen in Sch225336’s CB2 selectivity and ranitidine’s H2 antagonism .
  • Pyridine Core : The pyridine ring may facilitate π-stacking interactions in enzymatic active sites, a feature exploited in kinase inhibitors but less prominent in bis-sulfone or ferrocene derivatives .

Biological Activity

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 6-morpholino-3-pyridinecarboxylic acid with phenylmethanesulfonyl chloride. The reaction conditions often include a base such as triethylamine to facilitate the formation of the sulfonamide bond. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an inhibitor of key biological pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of methanesulfonamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various fungal strains, including Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

CompoundTarget OrganismMIC (μg/mL)
2dCandida albicans1.23
2eCandida parapsilosis1.23

Enzyme Inhibition

This compound has also been assessed for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it has been identified as a potent inhibitor of HMG-CoA reductase, an enzyme central to cholesterol biosynthesis. The compound exhibited an IC50 value significantly lower than that of lovastatin, indicating its potential for cholesterol-lowering therapies .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of HMG-CoA Reductase : By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatocytes, which may contribute to its efficacy in treating hyperlipidemia.
  • Antifungal Mechanism : The compound’s antifungal activity is believed to stem from its ability to disrupt ergosterol synthesis in fungal cell membranes, similar to azole antifungals .

Case Studies

Several case studies have illustrated the efficacy and safety profile of this compound:

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited fungal growth at concentrations that showed minimal cytotoxicity to mammalian cells (NIH/3T3 cell line) with IC50 values exceeding 1000 μM .
  • In Vivo Models : Animal studies have indicated that compounds with similar structures can significantly reduce cholesterol levels without adverse effects on liver function or overall health metrics.

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